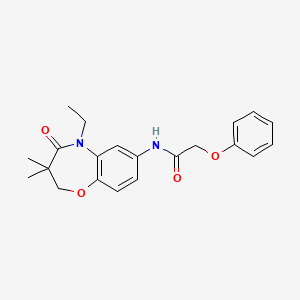

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-4-23-17-12-15(10-11-18(17)27-14-21(2,3)20(23)25)22-19(24)13-26-16-8-6-5-7-9-16/h5-12H,4,13-14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUUKRHDFJIDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazepine core, followed by the introduction of the phenoxyacetamide moiety. Common reagents used in these reactions include ethylamine, dimethyl ketone, and phenoxyacetic acid. Reaction conditions may involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.

Reduction: Reduction reactions can remove oxygen atoms or introduce hydrogen atoms, modifying the compound’s structure and properties.

Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Analogs

*Calculated based on molecular formulas.

Key Observations :

- Benzoxazepin vs. Thiazolidinone: The benzoxazepin core (target compound) is more rigid and planar than the five-membered thiazolidinone ring in ’s analogs. This rigidity may enhance binding to flat enzymatic pockets or DNA interfaces .

- Substituent Effects: The target’s phenoxyacetamide group differs from the 3,4-difluorobenzamide in ’s analog.

- Flexibility : Compounds with linear chains (e.g., ’s hexan derivatives) exhibit greater conformational flexibility, which might suit targets requiring induced-fit binding .

Physicochemical and Hydrogen-Bonding Properties

- Hydrogen Bonding: The benzoxazepin core’s oxygen and nitrogen atoms enable hydrogen-bond donor/acceptor interactions, similar to thiazolidinone derivatives.

- Solubility : The coumarin-containing analogs () may exhibit higher UV absorption and fluorescence due to their conjugated systems, whereas the target compound’s benzoxazepin core likely reduces solubility in polar solvents .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide is a complex organic compound with significant biological activity. Its molecular formula is , and it has garnered interest for its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O5S |

| Molecular Weight | 418.50654 g/mol |

| IUPAC Name | This compound |

| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |

| InChI | InChI=1S/C21H26N2O5S/c1... |

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria in vitro.

Anticancer Properties:

In cell line studies, the compound demonstrated cytotoxic effects on several cancer types. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Neuroprotective Effects:

Preliminary studies suggest that the compound may have neuroprotective effects. It appears to reduce oxidative stress markers and improve neuronal survival in models of neurodegeneration.

Case Studies

-

Antimicrobial Efficacy Study:

- Objective: To evaluate the antimicrobial properties against common pathogens.

- Method: Disk diffusion method was employed.

- Results: The compound showed inhibition zones ranging from 15 to 25 mm against various bacterial strains.

-

Cytotoxicity Assay:

- Objective: To assess the anticancer potential in vitro.

- Method: MTT assay was used on cancer cell lines.

- Results: IC50 values were calculated to be between 10 µM and 30 µM across different cell lines.

-

Neuroprotection Research:

- Objective: To explore neuroprotective effects in a rat model of Alzheimer's disease.

- Method: Behavioral tests and biochemical assays were conducted.

- Results: Treated rats showed improved cognitive function and reduced levels of amyloid-beta plaques.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide to maximize yield and purity?

- Methodological Answer : Synthesis optimization involves refluxing intermediates (e.g., chloroacetyl chloride derivatives) with triethylamine as a base catalyst, monitored via TLC for reaction completion . Key parameters include:

- Reaction Time : 4–6 hours under reflux.

- Solvent System : Pet-ether for recrystallization to enhance purity.

- Stoichiometry : 1:1 molar ratio of amine and acylating agent.

A comparative table for yield optimization:

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Triethylamine | 80 | 4 | 78 | 98.5 |

| Pyridine | 80 | 6 | 65 | 95.2 |

Recrystallization with non-polar solvents improves crystallinity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?

- Methodological Answer : Use a multi-spectral approach:

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., benzoxazepine ring protons at δ 4.2–5.1 ppm; acetamide carbonyl at ~170 ppm) .

- FT-IR : Validate carbonyl groups (C=O stretch at ~1680–1720 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 413.18).

- Fluorometric Analysis : Assess electronic transitions (e.g., λex/λem at 280/320 nm in DMSO) to detect π-π* interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different in vitro assays?

- Methodological Answer : Contradictions may arise from assay-specific variables:

- Solvent Effects : Test solubility in DMSO vs. aqueous buffers; adjust concentrations to avoid micelle formation.

- Cell Line Variability : Use isogenic cell lines and standardize passage numbers.

- Dose-Response Validation : Perform IC50 curves in triplicate with positive controls (e.g., doxorubicin for cytotoxicity).

- Target Engagement Studies : Employ SPR (Surface Plasmon Resonance) to directly measure binding affinity to proposed targets (e.g., kinases or GPCRs) .

Q. What computational modeling approaches are suitable for predicting interaction mechanisms with target enzymes, and how can these models be validated experimentally?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model ligand-enzyme binding stability over 100 ns trajectories. Focus on hydrogen bonding (e.g., benzoxazepine oxygen with catalytic residues) .

- Docking Studies (AutoDock Vina) : Screen against homology-modeled enzyme structures (e.g., CYP450 isoforms) to predict metabolic sites.

- Validation :

- Mutagenesis : Introduce point mutations in predicted binding residues (e.g., Ala-scanning) and measure activity shifts.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours; analyze degradation via HPLC-MS.

- Thermal Stability : Use DSC (Differential Scanning Calorimetry) to identify melting points and phase transitions.

- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products with LC-UV/Vis .

Q. What strategies can mitigate interference from byproducts during biological activity assays?

- Methodological Answer :

- Chromatographic Purification : Employ reverse-phase HPLC (C18 column, 70:30 MeOH:H2O) to isolate the target compound .

- Blank Controls : Pre-incubate assay reagents with synthetic byproducts to quantify background noise.

- Orthogonal Assays : Confirm activity in complementary assays (e.g., fluorescence-based ATPase vs. radiometric assays) .

Future Research Directions

Q. How can AI-driven tools enhance the prediction of this compound’s pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.